Lipophilicity Modulation: XLogP3 Decrease of 0.5 Log Units vs. Saturated Analog
The computed octanol-water partition coefficient (XLogP3) of 6-heptenoylhydrazine is 0.5, compared to 1.0 for the fully saturated analog heptanehydrazide [1][2]. This 0.5 log unit decrease indicates that the terminal alkene imparts measurably greater polarity—likely due to the electron-rich π-system—which can influence membrane permeability and aqueous solubility in biological assays.
| Evidence Dimension | XLogP3 (Lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 0.5 |
| Comparator Or Baseline | Heptanehydrazide (CID 240032): XLogP3 = 1.0 |
| Quantified Difference | ΔXLogP3 = -0.5 (Target more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem, 2019.06.18 release) |
Why This Matters
This property difference is critical for researchers selecting building blocks for medicinal chemistry libraries, as it directly impacts predicted ADME profiles.
- [1] National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13997621, 6-Heptenoylhydrazine. Retrieved April 28, 2026. View Source
- [2] National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 240032, Heptanohydrazide. Retrieved April 28, 2026. View Source
